(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid
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Overview
Description
®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the oxazepane ring, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions . The final step involves the coupling of the oxazepane derivative with benzoic acid or its derivatives under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The oxazepane ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. The oxazepane ring is a common motif in many bioactive molecules, and the presence of the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can be used in the production of polymers and other materials that require specific structural properties .
Mechanism of Action
The mechanism of action of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with various molecular targets. The oxazepane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tert-butoxycarbonyl group can protect the molecule from degradation, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzyloxycarbonyl)-1,4-oxazepane-7-carboxylate
- tert-Butyl 4-(methoxycarbonyl)-1,4-oxazepane-7-carboxylate
Uniqueness
®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is unique due to the specific combination of the oxazepane ring and the benzoic acid moiety, along with the protective tert-butoxycarbonyl group. This combination provides a balance of stability and reactivity, making it suitable for various applications in synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUKYNQJJKTETD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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